1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8BrF3O2 and a molecular weight of 297.07 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenyl ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one typically involves the bromination of 3-(trifluoromethoxy)phenylpropan-2-one. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective introduction of the bromine atom at the desired position . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or other transition metal catalysts.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one has a wide range of applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated organic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and trifluoromethoxy group can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and selectivity . These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects.
Comparison with Similar Compounds
1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
3-Bromo-1,1,1-trifluoro-2-propanol: This compound also contains a bromine atom and trifluoromethyl group but differs in its functional groups and reactivity.
2-Bromo-3-(trifluoromethyl)propiophenone: Another similar compound with a bromine atom and trifluoromethyl group, but with different structural features and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8BrF3O2 |
---|---|
Molecular Weight |
297.07 g/mol |
IUPAC Name |
1-bromo-3-[3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF3O2/c11-6-8(15)4-7-2-1-3-9(5-7)16-10(12,13)14/h1-3,5H,4,6H2 |
InChI Key |
YWMHYIPDINOVBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.